molecular formula C10H20O2 B14374005 2,5-Dimethyloct-7-ene-3,5-diol CAS No. 89358-09-8

2,5-Dimethyloct-7-ene-3,5-diol

Cat. No.: B14374005
CAS No.: 89358-09-8
M. Wt: 172.26 g/mol
InChI Key: ADSRCRUPEMQSGB-UHFFFAOYSA-N
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Description

2,5-Dimethyloct-7-ene-3,5-diol is an organic compound with the molecular formula C10H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyloct-7-ene-3,5-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2,5-dimethyloct-7-yne. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2,5-dimethyloct-7-yne using a palladium catalyst. This method ensures high yield and purity of the desired diol.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyloct-7-ene-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form 2,5-dimethyloctane-3,5-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: 2,5-Dimethyloct-7-ene-3,5-dione or 2,5-dimethyloct-7-ene-3,5-dicarboxylic acid.

    Reduction: 2,5-Dimethyloctane-3,5-diol.

    Substitution: 2,5-Dimethyloct-7-ene-3,5-dichloride.

Scientific Research Applications

2,5-Dimethyloct-7-ene-3,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloct-7-ene-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bond may also participate in reactions with other molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyloctane-3,5-diol: Lacks the double bond present in 2,5-Dimethyloct-7-ene-3,5-diol.

    2,5-Dimethyloct-7-yne-3,5-diol: Contains a triple bond instead of a double bond.

    2,5-Dimethyloct-7-ene-3,5-dione: Contains ketone groups instead of hydroxyl groups.

Properties

CAS No.

89358-09-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,5-dimethyloct-7-ene-3,5-diol

InChI

InChI=1S/C10H20O2/c1-5-6-10(4,12)7-9(11)8(2)3/h5,8-9,11-12H,1,6-7H2,2-4H3

InChI Key

ADSRCRUPEMQSGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)(CC=C)O)O

Origin of Product

United States

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